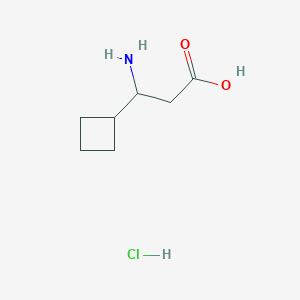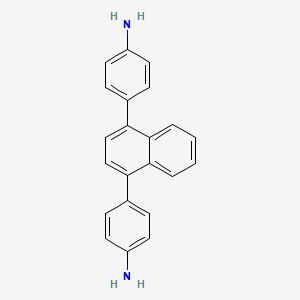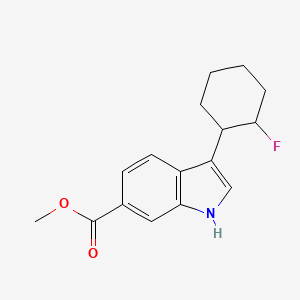![molecular formula C29H27FN2O4S B12501433 N,N-dibenzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12501433.png)
N,N-dibenzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dibenzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide: is a complex organic compound with the molecular formula C~29~H~27~FN~2~O~4~S . It has a molecular weight of approximately 518.6 g/mol . This compound is characterized by the presence of benzyl, fluorophenyl, sulfonyl, and methoxyphenyl groups attached to a glycinamide core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide typically involves multi-step organic reactions. One common method involves the reaction of N-benzylglycinamide with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl groups, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Reagents such as nitric acid (HNO~3~) for nitration or bromine (Br~2~) for bromination are employed.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Sulfide derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Applications De Recherche Scientifique
N,N-dibenzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of N,N-dibenzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
N,N-dibenzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C29H27FN2O4S |
|---|---|
Poids moléculaire |
518.6 g/mol |
Nom IUPAC |
N,N-dibenzyl-2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)acetamide |
InChI |
InChI=1S/C29H27FN2O4S/c1-36-27-16-14-26(15-17-27)32(37(34,35)28-18-12-25(30)13-19-28)22-29(33)31(20-23-8-4-2-5-9-23)21-24-10-6-3-7-11-24/h2-19H,20-22H2,1H3 |
Clé InChI |
XHWPJUVDDWPFLQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N(CC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-(4-ethoxyphenyl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}glycinamide](/img/structure/B12501350.png)


![1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-[4-(trifluoromethyl)benzyl]piperidine-4-carboxamide](/img/structure/B12501378.png)
![Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-[(thiophen-2-ylcarbonyl)amino]benzoate](/img/structure/B12501384.png)
![2,4-dichloro-N-[4-(pyridin-3-yloxy)phenyl]benzamide](/img/structure/B12501387.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B12501395.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12501399.png)
![7-[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12501400.png)
![3-(4-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)-N-(propan-2-yl)propanamide](/img/structure/B12501402.png)
![Methyl 5-oxo-3-[(1-phenylethyl)carbamoyl]-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate](/img/structure/B12501414.png)


